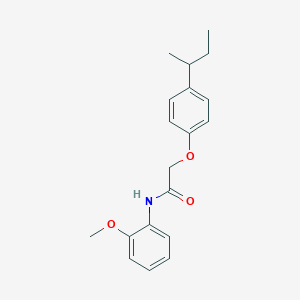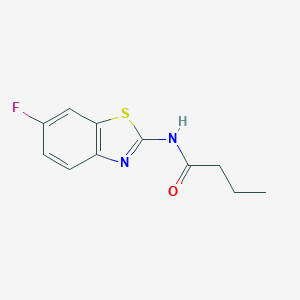
2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-sec-butylphenoxy)-N-(2-methoxyphenyl)acetamide, commonly known as BMS-986165, is a small molecule inhibitor that has gained attention in the field of scientific research due to its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2016 and has since been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
BMS-986165 inhibits the activity of TYK2 by binding to its active site, preventing it from phosphorylating downstream signaling molecules. This results in the downregulation of pro-inflammatory cytokines, such as IL-12 and IL-23, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the severity of psoriasis in clinical trials, with a significant improvement in the Psoriasis Area and Severity Index (PASI) score. It has also been shown to reduce joint inflammation and improve joint function in patients with rheumatoid arthritis. In addition, BMS-986165 has been shown to have a favorable safety profile, with no serious adverse events reported in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986165 has several advantages for laboratory experiments, including its high purity and reliability. However, it also has some limitations, such as its high cost and limited availability, which may restrict its use in some research settings.
Orientations Futures
There are several future directions for research on BMS-986165, including its potential use in other autoimmune diseases, such as multiple sclerosis and lupus. Further studies are also needed to investigate the long-term safety and efficacy of BMS-986165 in clinical trials. In addition, the development of more potent and selective TYK2 inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
In conclusion, BMS-986165 has shown promising results in the treatment of autoimmune diseases, and its mechanism of action and physiological effects have been extensively studied. Further research is needed to explore its potential therapeutic applications and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of BMS-986165 involves several steps, including the reaction of 4-sec-butylphenol with 2-chloro-N-(2-methoxyphenyl)acetamide, followed by purification and isolation of the final product. This method has been optimized to produce high yields of pure BMS-986165, making it a reliable source for laboratory experiments.
Applications De Recherche Scientifique
BMS-986165 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of TYK2, a kinase that plays a crucial role in the immune response and inflammation. This makes BMS-986165 a promising candidate for the treatment of autoimmune diseases, such as psoriasis, rheumatoid arthritis, and Crohn's disease.
Propriétés
Formule moléculaire |
C19H23NO3 |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
2-(4-butan-2-ylphenoxy)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H23NO3/c1-4-14(2)15-9-11-16(12-10-15)23-13-19(21)20-17-7-5-6-8-18(17)22-3/h5-12,14H,4,13H2,1-3H3,(H,20,21) |
Clé InChI |
CWOBUKMKUWIUGV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B251421.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B251422.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B251423.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B251426.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251427.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B251430.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251432.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B251434.png)
![2-(4-bromophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251436.png)
![2-(4-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251437.png)
![2-(2-chlorophenoxy)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B251438.png)
![5-bromo-2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251439.png)
![2-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B251441.png)
